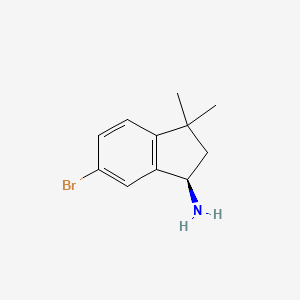
(R)-3-(Hydroxymethyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(Hydroxymethyl)hexanamide is an organic compound with the molecular formula C7H15NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Hydroxymethyl)hexanamide typically involves the reduction of the corresponding nitrile or the hydrolysis of the corresponding ester. One common method is the catalytic hydrogenation of ®-3-(Hydroxymethyl)hexanenitrile using a palladium catalyst under mild conditions. Another approach involves the hydrolysis of ®-3-(Hydroxymethyl)hexanoate in the presence of a strong acid or base.
Industrial Production Methods: Industrial production of ®-3-(Hydroxymethyl)hexanamide may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst, reaction temperature, and pressure are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: ®-3-(Hydroxymethyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: ®-3-(Hydroxymethyl)hexanoic acid.
Reduction: ®-3-(Hydroxymethyl)hexylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
®-3-(Hydroxymethyl)hexanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of ®-3-(Hydroxymethyl)hexanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
- (S)-3-(Hydroxymethyl)hexanamide
- 3-(Hydroxymethyl)hexanoic acid
- 3-(Hydroxymethyl)hexylamine
Comparison: ®-3-(Hydroxymethyl)hexanamide is unique due to its specific chiral configuration, which can result in different biological activity compared to its enantiomer (S)-3-(Hydroxymethyl)hexanamide The presence of the hydroxyl group also allows for a variety of chemical modifications, making it a versatile intermediate in synthetic chemistry
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
(3R)-3-(hydroxymethyl)hexanamide |
InChI |
InChI=1S/C7H15NO2/c1-2-3-6(5-9)4-7(8)10/h6,9H,2-5H2,1H3,(H2,8,10)/t6-/m1/s1 |
Clave InChI |
GGNLZBDBURKLFH-ZCFIWIBFSA-N |
SMILES isomérico |
CCC[C@H](CC(=O)N)CO |
SMILES canónico |
CCCC(CC(=O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


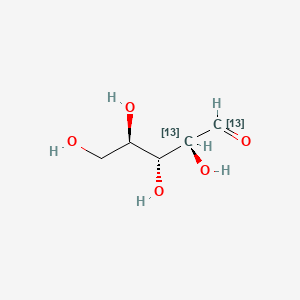
![2-(2,3-dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12948107.png)
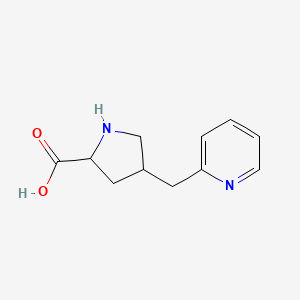
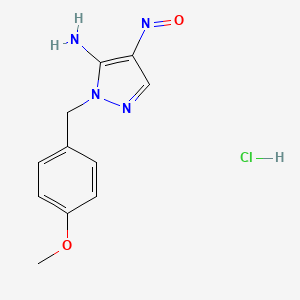


![Rel-(1R,4S,6S)-1-methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12948128.png)
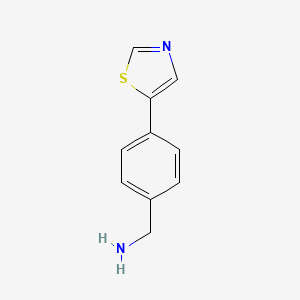
![(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)methanamine dihydrochloride](/img/structure/B12948142.png)
![[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate](/img/structure/B12948150.png)

